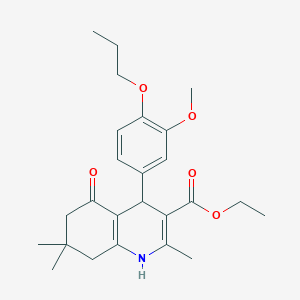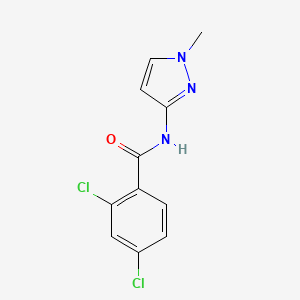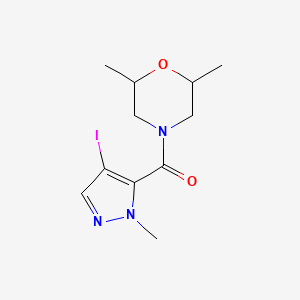![molecular formula C12H16BrN5O B10944856 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10944856.png)
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the cyclization of hydrazine with carbonyl compounds, followed by bromination and subsequent functionalization. One common method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of palladium-catalyzed coupling reactions and iron-catalyzed regioselective synthesis allows for the large-scale production of these compounds with high yields and selectivity.
化学反応の分析
Types of Reactions
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bromine, hydrazine, and various carbonyl compounds . Reaction conditions often involve mild temperatures and the use of solvents like DMSO or THF.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
科学的研究の応用
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
作用機序
The mechanism of action of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions . This inhibition can lead to various biological effects, such as apoptosis induction and cell cycle arrest .
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
3,5-Dimethyl-1H-pyrazole: Another pyrazole compound with different substituents, leading to varied chemical properties.
1,3,5-Substituted Pyrazoles: These compounds share the pyrazole core but differ in their substitution patterns, affecting their reactivity and applications.
Uniqueness
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications in research and industry .
特性
分子式 |
C12H16BrN5O |
|---|---|
分子量 |
326.19 g/mol |
IUPAC名 |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H16BrN5O/c1-3-17-8-9(5-15-17)12(19)14-7-11-10(13)6-16-18(11)4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,19) |
InChIキー |
GDMGNWPAXVBABZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C(=O)NCC2=C(C=NN2CC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate](/img/structure/B10944809.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10944811.png)
![1-methyl-N-propyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10944816.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10944818.png)

![6-bromo-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944826.png)
![1-ethyl-4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944827.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944830.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10944831.png)
![{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10944839.png)
![5-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944842.png)

![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10944865.png)
